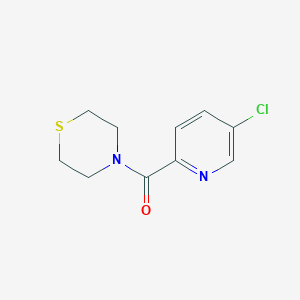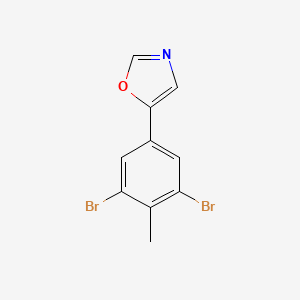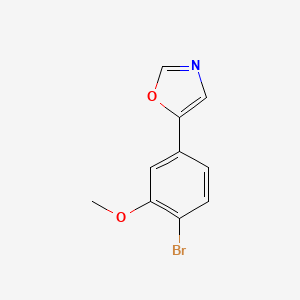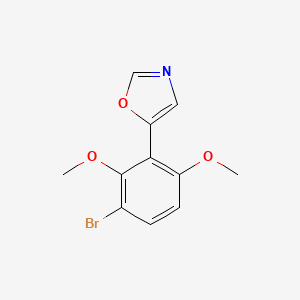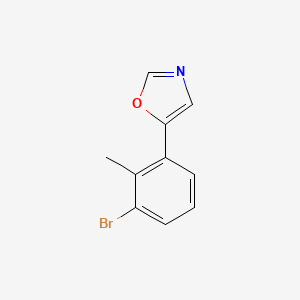
5-(3-bromo-2-methylphenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-bromo-2-methylphenyl)oxazole is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. The 3-bromo-2-methylphenyl group is attached to the oxazole ring .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
5-(3-bromo-2-methylphenyl)oxazole has been used in a variety of scientific research applications. For example, it has been used in drug discovery to identify new potential therapeutic agents. It has also been used in organic synthesis to develop new compounds with desired properties. Furthermore, this compound has been used in materials science to create new materials with improved properties. Finally, it has also been used in biochemistry and molecular biology to study the structure and function of biological molecules.
Wirkmechanismus
Target of Action
Oxazole derivatives are known to have a wide spectrum of biological activities and can interact with various enzymes and receptors .
Mode of Action
Oxazole derivatives are known to interact with their targets via numerous non-covalent interactions . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Biochemical Pathways
Oxazole derivatives are known to affect a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-bromo-2-methylphenyl)oxazole in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available. Second, it is a versatile compound that can be used in a variety of scientific research applications. Finally, it is a relatively stable compound, making it suitable for long-term storage. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is a potentially hazardous compound and should be handled with caution. In addition, it has a limited solubility in water, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(3-bromo-2-methylphenyl)oxazole in scientific research. First, it could be used to develop new therapeutic agents for the treatment of various diseases. Second, it could be used to develop new materials with improved properties. Third, it could be used to study the structure and function of biological molecules. Finally, it could be used to develop new compounds with desired properties for use in organic synthesis.
Synthesemethoden
5-(3-bromo-2-methylphenyl)oxazole can be synthesized through various methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Ugi reaction. The Williamson ether synthesis is the most commonly used method for synthesizing this compound. This method involves the reaction of an alkyl halide and an alcohol in the presence of an acid catalyst. The Mitsunobu reaction is another method for synthesizing this compound, which involves the reaction of an alcohol and a phosphine oxide in the presence of a base catalyst. Finally, the Ugi reaction is a multi-component reaction that involves the reaction of an aldehyde, an amine, and a carboxylic acid in the presence of a base catalyst.
Safety and Hazards
The safety information for 5-(3-bromo-2-methylphenyl)oxazole includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-(3-bromo-2-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-8(3-2-4-9(7)11)10-5-12-6-13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJIIBNLCNNRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


